1-(3-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (hereafter referred to as the target compound) is a member of the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic compounds synthesized via a one-pot multicomponent reaction (MCR) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . This compound is distinguished by its substituents:
- R1: A 3-allyloxy phenyl group at position 1.
- R2: A 3-morpholinopropyl group at position 2.
- R3: A methyl group at position 5.
The synthetic protocol for this compound, optimized under mild conditions, achieves a 92% success rate across 223 analogs, with yields ranging from 43–86% and purity exceeding 95% (HPLC) . Current research focuses on its application in drug discovery, particularly as a scaffold for kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
7-methyl-2-(3-morpholin-4-ylpropyl)-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O5/c1-3-14-34-21-7-4-6-20(18-21)25-24-26(31)22-17-19(2)8-9-23(22)35-27(24)28(32)30(25)11-5-10-29-12-15-33-16-13-29/h3-4,6-9,17-18,25H,1,5,10-16H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDODIFLUKCCIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC(=CC=C5)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione , also referred to as U-51754 , belongs to a class of heterocyclic compounds that have garnered interest for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula
- C : 19
- H : 24
- N : 2
- O : 3
Structural Features
The compound features a complex structure that includes:
- A chromeno-pyrrole core which is known for various biological activities.
- An allyloxy group that may influence its pharmacokinetic properties.
- A morpholinopropyl substituent that could enhance its interaction with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of chromeno-pyrroles exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate antibacterial activity against both Staphylococcus aureus and Escherichia coli , comparable to standard antibiotics like gentamicin .
Anticancer Properties
The antiproliferative effects of this class of compounds have been documented in several studies:
- In vitro studies revealed that certain pyrrole derivatives can inhibit the growth of various cancer cell lines, including melanoma and keratinocytes. For example, a related compound exhibited an IC50 value of approximately 44.63 μM against melanoma cells, indicating promising anticancer activity .
- The mechanism of action often involves inducing apoptosis and cell cycle arrest, particularly in the S phase of the cell cycle .
Antioxidant Activity
Antioxidant properties are another notable aspect of chromeno-pyrroles. These compounds have been reported to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Other Biological Activities
Emerging research suggests additional pharmacological activities:
Study 1: Antimicrobial Efficacy
A study conducted on a series of chromeno-pyrrole derivatives found that modifications to the allyloxy group significantly affected their antibacterial potency. The findings suggested that optimizing substituents could lead to more effective antimicrobial agents .
Study 2: Anticancer Activity
In a comparative study assessing the cytotoxicity of various pyrrole derivatives against cancer cell lines, U-51754 was included in the screening panel. Results indicated that it had a selective cytotoxic effect on melanoma cells while exhibiting low toxicity towards normal fibroblast cells (BALB 3T3) .
Study 3: Mechanistic Insights
Further investigations into the mechanism revealed that U-51754 induces apoptosis through the activation of caspase pathways. This was demonstrated using flow cytometry and Western blot analysis to assess protein expression levels associated with apoptosis .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(3-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often inhibit key enzymes involved in cancer cell proliferation and survival. Studies have shown that they can interact with cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes that can lead to cancer progression .
- Case Study : A related compound demonstrated an average growth inhibition rate of approximately 12.53% against various human tumor cell lines in assays conducted by the National Cancer Institute (NCI) .
Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory effects:
- Inhibition of COX and LOX : Similar derivatives have been synthesized and evaluated for their ability to inhibit COX-1, COX-2, and LOX enzymes. These enzymes are pivotal in the inflammatory response and their inhibition can lead to reduced inflammation and pain relief .
Potential Therapeutic Uses
Given its biological activities, this compound holds promise for several therapeutic applications:
- Cancer Therapy : Due to its anticancer properties, it may serve as a lead compound for developing new cancer treatments.
- Pain Management : Its anti-inflammatory effects suggest potential use in managing chronic pain conditions associated with inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound is compared below with analogs sharing the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione core but differing in substituents, synthetic routes, and properties.
Key Observations:
Substituent Diversity: The allyloxy group (target compound) offers a reactive alkoxy chain, contrasting with the isopropoxy group (), which is bulkier and less conformationally flexible . The morpholinopropyl group (target compound) provides a polar tertiary amine, differing from the oxazolyl () and dimethylaminoethyl () groups, which may alter pharmacokinetic properties .
Synthetic Efficiency: The MCR method used for the target compound allows rapid access to diverse analogs (223 examples) with high purity. Yields for morpholinopropyl-containing derivatives (~70–86%) are comparable to other alkyl/aryl variants (43–86%) .
Structural and Conformational Insights: Derivatives like the hexahydrobenzo[f]chromeno analog () exhibit distinct ring puckering (envelope conformation) and stabilization via non-covalent interactions, suggesting that the target compound’s allyloxy and morpholinopropyl groups may influence crystal packing or solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
